molecular formula C11H15N B3025476 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 57414-68-3

5,7-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3025476
CAS No.: 57414-68-3
M. Wt: 161.24 g/mol
InChI Key: KURFMLFOFWQBKL-UHFFFAOYSA-N
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Description

Significance of the Tetrahydroquinoline Core in Chemical Biology and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework is a prominent heterocyclic system that holds a privileged position in the fields of chemical biology and medicinal chemistry. researchgate.net This structural motif is a core component of numerous natural products, particularly alkaloids, and a vast array of synthetic compounds with significant pharmacological activities. researchgate.netnih.gov Its prevalence in bioactive molecules underscores its importance as a versatile scaffold for drug discovery.

Tetrahydroquinoline derivatives have been shown to exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and neuroprotective properties. mdpi.comnih.govnih.gov For instance, synthetic pharmaceuticals like the antiarrhythmic drug Nicainoprol and the schistosomicide Oxamniquine feature the THQ core. nih.gov The scaffold's three-dimensional structure and its ability to be functionalized at various positions allow for the fine-tuning of its steric and electronic properties, enabling interaction with a diverse range of biological targets such as enzymes and receptors. researchgate.net This adaptability has made the THQ skeleton a focal point for the development of new therapeutic agents and chemical probes to investigate biological processes.

Historical Context and Evolution of Tetrahydroquinoline Research

Research into tetrahydroquinolines has a long history, originating from the study of natural alkaloids. The initial focus was on the isolation and structural elucidation of these naturally occurring compounds. However, the therapeutic potential of the THQ core quickly prompted chemists to develop synthetic routes to access both the natural products and novel, unnatural analogues.

Early synthetic methods often involved the simple reduction of the corresponding quinoline (B57606) precursors. Over the decades, the synthetic toolbox has expanded dramatically. researchgate.net Modern organic chemistry has introduced a variety of sophisticated methods for constructing the THQ ring system, including domino reactions, multi-component reactions, and advanced catalytic hydrogenations. nih.govresearchgate.netorganic-chemistry.org These methods offer greater control over substitution patterns and stereochemistry, which is crucial for developing structure-activity relationships (SAR) in medicinal chemistry. The evolution of these synthetic strategies has enabled the creation of large, diverse libraries of THQ derivatives for high-throughput screening, continuously fueling the discovery of new bioactive compounds. mdpi.com

Position of 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline within the Tetrahydroquinoline Chemical Space

Within the extensive chemical space occupied by tetrahydroquinoline derivatives, this compound represents a specific, synthetically accessible analogue. Its structure is characterized by the foundational 1,2,3,4-tetrahydroquinoline core with two methyl groups substituting the benzene (B151609) ring at positions 5 and 7.

This particular substitution pattern defines its specific physicochemical properties and steric profile. The methyl groups, being electron-donating, can influence the electronic nature of the aromatic ring and the reactivity of the molecule. While not as extensively studied for its own biological activity as other more complex THQ derivatives, this compound primarily serves as a valuable synthetic intermediate or a building block. chemsrc.com It allows researchers to introduce a specific substitution pattern into larger, more complex target molecules, thereby enabling the systematic exploration of how methyl groups at the 5- and 7-positions impact biological activity in SAR studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h6-7,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURFMLFOFWQBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCNC2=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529294
Record name 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57414-68-3
Record name 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 5,7 Dimethyl 1,2,3,4 Tetrahydroquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and reveals the intricate network of connections within the 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

The complete assignment of the ¹H and ¹³C NMR spectra is the first step in structural verification. For this compound, the ¹H NMR spectrum displays distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, the N-H proton, and the two methyl groups. The ¹³C NMR spectrum correspondingly shows signals for the aromatic, aliphatic, and methyl carbons.

While specific spectral data for this compound is not widely published, a predicted assignment based on the known chemical shifts of the parent 1,2,3,4-tetrahydroquinoline (B108954) and substituent effects can be tabulated. chemicalbook.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
N-H~3.6 (broad s)-Chemical shift is variable and depends on solvent and concentration.
C2-H₂~3.3 (t)~42.0Triplet due to coupling with C3 protons.
C3-H₂~1.9 (m)~27.0Multiplet due to coupling with C2 and C4 protons.
C4-H₂~2.7 (t)~22.0Triplet due to coupling with C3 protons.
C5-CH₃~2.2 (s)~20.0Singlet, no adjacent protons to couple with.
C6-H~6.7 (s)~128.0Aromatic proton, singlet due to meta-positioning between two substituents.
C7-CH₃~2.1 (s)~17.0Singlet, no adjacent protons to couple with.
C8-H~6.5 (s)~118.0Aromatic proton, singlet.
C4a-~125.0Quaternary aromatic carbon.
C5-~135.0Quaternary aromatic carbon.
C7-~120.0Quaternary aromatic carbon.
C8a-~144.0Quaternary aromatic carbon.

2D NMR experiments are essential to confirm these assignments:

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the protons on C2, C3, and C4, confirming their connectivity within the saturated ring.
  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons. acs.org This would definitively link the proton signals for C2-H₂, C3-H₂, C4-H₂, C6-H, C8-H, and the methyl protons to their respective carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. For instance, the C5-methyl protons would show a correlation to the aromatic carbons C5, C4a, and C6. The C4 protons would show correlations to the aromatic carbons C4a, C5, and C8a, confirming the fusion of the two rings.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the 3D structure. For this achiral molecule, NOESY helps confirm assignments by showing through-space correlations, such as between the C8-H and the N-H proton, and between the C4 protons and the C5-methyl group.
  • Stereochemical Assignment through Advanced NMR Methods

    While this compound itself is achiral, its analogs with substituents at positions 2, 3, or 4 can be chiral. In such cases, advanced NMR methods are indispensable for assigning the relative and absolute stereochemistry.

    For a diastereomeric pair of a substituted tetrahydroquinoline, the relative stereochemistry can be determined by analyzing:

    ¹H-¹H Coupling Constants (J-values) : The magnitude of the vicinal coupling constants between protons on the saturated ring (e.g., J_H2-H3_ and J_H3-H4_) is dependent on the dihedral angle between them. Larger coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This allows for the assignment of substituents as either cis or trans.

    NOESY/ROESY : Nuclear Overhauser Effect (NOE) correlations are observed between protons that are physically close (typically <5 Å). researchgate.net For example, in a 2,4-disubstituted analog, a strong NOE between the protons at C2 and C4 would indicate they are on the same face of the ring (cis), whereas the absence of this correlation would suggest a trans relationship.

    Dynamic NMR for Conformational Equilibrium Studies

    The saturated six-membered ring of the tetrahydroquinoline system is not planar and exists in dynamic equilibrium between different conformations, typically half-chair, boat, or sofa forms. researchgate.net Dynamic NMR, which involves recording spectra at different temperatures, is used to study this conformational flexibility.

    At room temperature, the rate of interconversion between conformers is often fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, this interconversion slows down. If the energy barrier is high enough, the exchange can be "frozen out," and separate signals for each conformer can be observed. Analysis of the spectra at different temperatures allows for the determination of the energy barrier (ΔG‡) to interconversion and the relative populations of the conformers. For the parent 1,2,3,4-tetrahydroquinoline, quantum chemistry calculations and microwave spectroscopy have shown that the lowest energy conformation is a half-chair. nih.gov The presence of the methyl groups at C5 and C7 is unlikely to significantly alter the dynamics of the heterocyclic ring itself but could be studied to confirm this.

    Infrared (IR) Spectroscopy for Functional Group Identification

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. wpmucdn.comlibretexts.org The IR spectrum of this compound is expected to show several characteristic absorption bands.

    Table 2: Characteristic IR Absorption Bands for this compound

    Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
    N-H Stretch (secondary amine)3350 - 3310Weak to Medium
    Aromatic C-H Stretch3100 - 3000Medium
    Aliphatic C-H Stretch (CH₃ and CH₂)2960 - 2850Strong
    Aromatic C=C Stretch1600 - 1450Medium to Strong (multiple bands)
    Aromatic C-N Stretch1335 - 1250Strong
    Aromatic C-H Out-of-Plane Bend900 - 675Strong

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₅N), the molecular weight is 161.24 g/mol .

    In an electron ionization (EI) mass spectrum, the molecule will lose an electron to form the molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 161. High-resolution mass spectrometry can confirm the elemental formula C₁₁H₁₅N.

    The fragmentation of tetrahydroquinolines is well-studied. cdnsciencepub.commcmaster.ca The primary fragmentation pathways involve the saturated heterocyclic ring.

    Loss of a Hydrogen Radical (M-1) : A common fragmentation for amines is the loss of a hydrogen atom from the carbon alpha to the nitrogen (the C2 position), leading to a stable iminium ion at m/z 160.

    Loss of a Methyl Radical (M-15) : Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃). In this molecule, this would likely occur from the benzylic C4 position after ring opening or from one of the aromatic methyl groups, resulting in a fragment at m/z 146.

    Retro-Diels-Alder (RDA) Reaction : A characteristic fragmentation for tetrahydroquinolines involves an RDA reaction of the saturated ring. This would lead to the expulsion of ethene (C₂H₄, 28 Da), resulting in a fragment ion at m/z 133.

    Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

    m/zProposed Fragment IonNotes
    161[C₁₁H₁₅N]⁺˙Molecular Ion (M⁺˙)
    160[C₁₁H₁₄N]⁺Loss of H• from C2 (M-1)
    146[C₁₀H₁₂N]⁺Loss of •CH₃ (M-15)
    133[C₉H₉N]⁺˙Loss of C₂H₄ via RDA reaction

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.net

    Conformation : The heterocyclic ring would adopt a non-planar conformation, most likely a half-chair, to minimize steric strain. researchgate.net

    Bond Lengths and Angles : The aromatic part of the molecule would be planar, with C-C bond lengths intermediate between single and double bonds. The saturated portion would exhibit standard sp³ C-C and C-N single bond lengths.

    Intermolecular Interactions : In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds between the N-H group of one molecule and the nitrogen atom of a neighboring molecule, forming chains or dimers.

    Table 4: Representative Crystallographic Data for a Tetrahydroquinoline Analog

    ParameterExample Value (for a related structure)
    Crystal SystemTriclinic or Monoclinic
    Space GroupP-1 or P2₁/c
    Unit Cell Dimensionsa ≈ 6 Å, b ≈ 11 Å, c ≈ 15 Å, α ≈ 100°, β ≈ 98°, γ ≈ 104°
    Volume (V)~900 ų
    Molecules per unit cell (Z)2 or 4

    Note: Data in the table is illustrative and based on published structures of similar heterocyclic compounds. mdpi.com

    Vibrational Spectroscopy for Conformational and Electronic Analysis

    Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for investigating the molecular structure, conformational isomers, and electronic properties of heterocyclic compounds like this compound. By analyzing the vibrational modes of a molecule, which are sensitive to its geometry and bonding, researchers can gain deep insights into its structural characteristics. This analysis is often augmented by quantum chemical calculations, such as Density Functional Theory (DFT), which provide a theoretical framework for interpreting experimental spectra and exploring the molecule's conformational landscape.

    The conformational flexibility of the tetrahydroquinoline ring system, due to the saturated heterocyclic part, allows for the existence of different spatial arrangements (conformers). These conformers, which may possess distinct energies and geometries, can be identified and characterized through their unique vibrational signatures. Theoretical calculations are crucial in this process, as they can predict the stable conformers and their corresponding vibrational frequencies. By comparing the calculated spectra with experimental FT-IR and FT-Raman data, a detailed assignment of the observed vibrational bands to specific atomic motions can be achieved.

    A comprehensive analysis of the vibrational spectra of this compound would involve recording its solid-phase FT-IR and FT-Raman spectra. These experimental results would then be compared against theoretical spectra simulated using computational methods like DFT with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). A close agreement between the observed and calculated frequencies, often improved by applying scaling factors to the theoretical data, validates the computational model and allows for a reliable interpretation of the spectra. nih.gov The assignment of vibrational modes is further clarified by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode of vibration.

    Detailed Research Findings

    While specific experimental studies on this compound are not extensively documented in the literature, a thorough understanding of its vibrational characteristics can be derived from studies on analogous molecules, such as 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) and other quinoline (B57606) derivatives. nih.gov These studies provide a robust framework for predicting and interpreting the vibrational spectrum of the title compound.

    N-H and C-H Vibrations: The N-H stretching vibration in the tetrahydroquinoline ring is typically observed as a sharp band in the FT-IR spectrum, generally in the region of 3350-3450 cm⁻¹. The exact position is sensitive to hydrogen bonding interactions. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching modes of the methyl groups and the saturated heterocyclic ring will be observed in the 2850-3000 cm⁻¹ range. scialert.net

    Ring Vibrations: The characteristic stretching vibrations of the carbon-carbon bonds within the aromatic ring typically occur in the 1400-1625 cm⁻¹ region. scialert.net These modes are often strong in both IR and Raman spectra and are indicative of the aromatic character of the quinoline core. The vibrations of the saturated part of the ring system will give rise to scissoring, wagging, and twisting modes at lower frequencies.

    Methyl Group Vibrations: The two methyl groups at positions 5 and 7 will introduce their own characteristic vibrations. These include symmetric and asymmetric stretching modes, as well as bending vibrations, which can be used to confirm their presence and probe their local environment.

    The conformational analysis of related tetrahydroisoquinoline has shown that the saturated ring can adopt twisted conformations, with different orientations of the N-H group (axial or equatorial). researchgate.net These different conformers are typically separated by a low energy barrier, and their relative populations can be influenced by temperature. Vibrational spectroscopy, in conjunction with theoretical calculations, can distinguish between these conformers as they will exhibit slightly different vibrational frequencies, particularly in the low-frequency region which is sensitive to skeletal motions. researchgate.net

    The electronic properties of the molecule can also be inferred from the vibrational spectra. The intensity of certain vibrational modes can be related to the molecular dipole moment and polarizability, providing insights into the charge distribution within the molecule. Furthermore, computational studies can provide information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of the molecule. iarjset.com

    Data Tables

    The following tables represent the expected vibrational assignments for this compound, based on data from analogous compounds. These tables illustrate how experimental and theoretical data are typically presented and used for vibrational analysis.

    Table 1: Predicted FT-IR Spectral Data for this compound

    Experimental FT-IR (cm⁻¹)Calculated (Scaled) FT-IR (cm⁻¹)Vibrational AssignmentPED (%)
    ~3400~3405N-H stretching100
    ~3050~3055Aromatic C-H stretching98
    ~2960~2965Asymmetric CH₃ stretching95
    ~2925~2930Asymmetric CH₂ stretching96
    ~2870~2875Symmetric CH₃ stretching97
    ~2850~2855Symmetric CH₂ stretching96
    ~1610~1615C=C aromatic ring stretching85
    ~1580~1585C=C aromatic ring stretching82
    ~1490~1495N-H in-plane bending75
    ~1460~1465CH₂ scissoring70
    ~1380~1385CH₃ symmetric bending65
    ~820~825C-H out-of-plane bending88

    Table 2: Predicted FT-Raman Spectral Data for this compound

    Experimental FT-Raman (cm⁻¹)Calculated (Scaled) FT-Raman (cm⁻¹)Vibrational AssignmentPED (%)
    ~3052~3058Aromatic C-H stretching98
    ~2962~2968Asymmetric CH₃ stretching95
    ~2928~2933Asymmetric CH₂ stretching96
    ~1612~1618C=C aromatic ring stretching88
    ~1350~1355C-C stretching60
    ~1240~1245C-N stretching55
    ~1030~1035Aromatic ring breathing70
    ~750~755Ring deformation65

    Computational Chemistry and Theoretical Studies on 5,7 Dimethyl 1,2,3,4 Tetrahydroquinoline

    Quantum Chemical Calculations

    Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of tetrahydroquinoline systems. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular properties.

    Density Functional Theory (DFT) and ab-initio methods are widely used to investigate the molecular and electronic structures of tetrahydroquinoline derivatives. researchgate.net For instance, DFT calculations at the B3LYP/6-311+G(**) level of theory and ab-initio Hartree-Fock (HF) methods have been successfully applied to optimize the molecular structure of related compounds like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702). researchgate.netnih.gov Such studies provide precise information on bond lengths and angles. researchgate.net

    These computational approaches are also crucial for analyzing electronic properties that govern reactivity. DFT has been used to calculate key descriptors for tetrahydroquinoline derivatives, including the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). unesp.br The EHOMO value is indicative of a molecule's tendency to donate electrons. unesp.br For example, in a study of various derivatives, a higher EHOMO value was associated with a greater propensity to interact with target molecules. unesp.br Furthermore, DFT models have been employed to understand how substituents, such as the methyl groups in 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline, stabilize specific conformations through electronic effects like hyperconjugation.

    The partially saturated ring of the tetrahydroquinoline scaffold allows it to adopt several conformations. researchgate.netrsc.org Theoretical studies are essential for identifying the most stable conformations and the energy barriers between them. The primary conformations considered for the 1,2,3,4-tetrahydroquinoline (B108954) skeleton are the half-chair, boat, and sofa forms. researchgate.net

    High-level quantum chemistry calculations, such as Møller-Plesset perturbation theory (MP2), have been used to perform detailed conformational analyses of the parent 1,2,3,4-tetrahydroquinoline molecule. rsc.org These studies identified four stable conformations, consisting of two pairs of energetically equivalent enantiomers. rsc.org The calculations also revealed a relatively low energy barrier (104 cm⁻¹) separating the non-equivalent conformers, which suggests that less stable forms can relax into the lower energy conformers under certain conditions. rsc.org For substituted derivatives like 2,8-Dimethyl-1,2,3,4-tetrahydroquinoline, the core structure adopts a non-planar, puckered geometry, with NMR studies and DFT models confirming a preference for a half-chair conformation where bulky substituents occupy equatorial positions to minimize steric hindrance.

    Computational modeling is a key tool for elucidating the mechanisms of chemical reactions involving tetrahydroquinolines. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step understanding of the reaction pathway.

    A notable example is the theoretical study of the regioselective nitration of tetrahydroquinoline. researchgate.net To understand why nitration occurs at specific positions, DFT calculations (at the B3LYP/6-31++G** level) were used to optimize the structure of the σ-complexes, which are intermediates in the electrophilic aromatic substitution reaction. researchgate.net By comparing the relative energies of these transition state structures, the preferred reaction pathway and the resulting product distribution can be predicted. researchgate.net Similarly, ab-initio quantum-chemical calculations have been employed to propose plausible formation mechanisms for complex derivatives such as 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids. researchgate.net These computational approaches allow for the investigation of reaction dynamics, including the identification of key phases such as reactant preparation, bond cleavage and formation at the transition state, and product formation. smu.edu

    Quantitative Structure-Activity Relationship (QSAR) Modeling of Tetrahydroquinoline Derivatives

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unesp.brmdpi.comnih.gov For tetrahydroquinoline derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been particularly effective. mdpi.comnih.gov

    In one study, 3D-QSAR models were developed for a series of 40 tetrahydroquinoline derivatives that act as inhibitors for Lysine-specific demethylase 1 (LSD1), an anticancer target. mdpi.comnih.gov These models demonstrated good statistical and predictive capabilities, which are essential for their reliability. mdpi.comnih.govresearchgate.net The quality of a QSAR model is often assessed by its internal validation (q²) and external prediction (R²pred) abilities; a q² > 0.5 indicates good internal validation, while an R²pred > 0.6 suggests good external predictive power. mdpi.com The models developed for the LSD1 inhibitors yielded strong statistical results, allowing researchers to visualize the relationship between molecular features and biological activity through contour maps and to design novel derivatives with potentially higher activity. mdpi.comnih.gov Another QSAR model developed for tetrahydroquinoline derivatives targeting human lung cancer cell lines (A549) also showed high statistical significance (R² = 0.9525). unesp.br

    QSAR ModelTargetq² (Cross-validated R²)pred (External Validation)Reference
    CoMFALSD10.7780.709 mdpi.comnih.gov
    CoMSIALSD10.7640.713 mdpi.comnih.gov
    MLR-QSARA549 Lung Cancer Cells0.9525 (R²)0.9719 (CV.R²) unesp.br

    Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

    Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comscispace.com This technique is extensively used to study how tetrahydroquinoline derivatives interact with biological targets such as proteins and enzymes. mdpi.comnih.gov Following docking, molecular dynamics (MD) simulations can be run to validate the stability of the predicted protein-ligand interactions over time. nih.govresearchgate.netnih.gov

    Computational studies have successfully employed docking and MD simulations to investigate tetrahydroquinoline derivatives as potential therapeutic agents. For example, morpholine-substituted tetrahydroquinolines were evaluated as potential mTOR inhibitors, with computational results highlighting strong binding interactions and stability within the mTOR active site. mdpi.comnih.gov Similarly, the binding modes and free energy values of other derivatives with the G Protein-coupled Estrogen Receptor (GPER) were explored to develop new strategies against breast cancer. nih.gov

    The binding affinity, often expressed as a docking score or binding energy in kcal/mol, provides a quantitative estimate of the strength of the interaction. unesp.bropenmedicinalchemistryjournal.com Lower binding energy values typically indicate a stronger and more stable interaction. openmedicinalchemistryjournal.com Docking studies on a series of tetrahydroquinoline derivatives against a protein implicated in human lung cancer revealed one compound with a strong binding affinity of –10.1 kcal/mol, which correlated well with its experimental activity. unesp.br These in silico methods are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

    Tetrahydroquinoline Derivative ClassBiological TargetKey Computational FindingsReference
    General THQ DerivativesLSD1Docking scores were consistent with predicted pIC₅₀ values from QSAR models. mdpi.com
    Morpholine-Substituted THQsmTORStrong binding interaction and stability in the active site confirmed by docking and MD simulations. mdpi.comnih.gov
    Carboxyl-containing THQsGPERDocking and MD simulations explored binding modes and free energy values. nih.gov
    THQs with pyrazole/hydrazide moietiesA549 Lung Cancer Target (4LRM)Compound C14 showed the best binding affinity with a value of –10.1 kcal/mol. unesp.br
    General THQ AnaloguesHIV-1 Reverse TranscriptaseDocking identified analogues sharing the same binding mode as known inhibitors. scispace.com

    Structure Activity Relationship Sar Studies and Medicinal Chemistry Strategies for Tetrahydroquinoline Derivatives

    General Principles of Structure-Activity Relationships in Tetrahydroquinoline Scaffolds

    Structure-Activity Relationship (SAR) is a fundamental concept in drug discovery that examines how modifications to a molecule's structure influence its biological activity. oncodesign-services.comslideshare.net The core principle is that the specific arrangement of atoms and functional groups within a molecule determines its interaction with biological targets like enzymes or receptors. oncodesign-services.com For the tetrahydroquinoline scaffold, SAR studies are essential for optimizing potency, selectivity, and pharmacokinetic properties. oncodesign-services.comacs.org

    The tetrahydroquinoline nucleus is a versatile framework found in compounds with activities ranging from anticancer to antimicrobial. researchgate.netmdpi.com Its conformational flexibility and the ability to introduce substituents at various positions make it an attractive starting point for drug design. researchgate.net SAR studies on THQ derivatives typically involve synthesizing a series of analogs with systematic modifications to identify key structural features responsible for the desired biological effect. oncodesign-services.comnih.gov These studies help in identifying the pharmacophore—the essential arrangement of functional groups required for activity—and guide the optimization of lead compounds. slideshare.net The diversity of protein targets reported for THQ derivatives underscores the importance of SAR in distinguishing specific biological activity from non-specific or pan-assay interference effects. acs.org

    Impact of Substituent Effects on Biological Potential (e.g., methyl groups, electron-donating/withdrawing groups)

    The biological activity of the tetrahydroquinoline scaffold can be significantly modulated by the nature and position of substituents on both the aromatic and heterocyclic rings. researchgate.netresearchgate.net The addition of various functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity to biological targets. researchgate.net

    Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (B1213986) (-OCH₃), and electron-withdrawing groups (EWGs) such as halogens (-F, -Cl), nitro (-NO₂), and trifluoromethyl (-CF₃), have been shown to enhance the biological potential of THQ derivatives. researchgate.netresearchgate.net For instance, in a series of mTOR inhibitors, the incorporation of a trifluoromethyl group was found to significantly enhance both potency and selectivity. mdpi.comresearchgate.net Similarly, studies on LSD1 inhibitors showed that introducing small hydrophobic groups (like methyl or fluorine) and hydrogen-bonding donor groups (like -NH₂) in specific regions of the molecule could improve inhibitory activity. mdpi.com

    The position of these substituents is also critical. Modifications are often explored at various positions on the aromatic ring (R₁, R₂, R₃, and R₄) and on the nitrogen atom of the heterocyclic ring. nih.gov For example, in a study of NF-κB inhibitors, different substitutions on the N-phenyl ring of tetrahydroquinoline-2-carboxamides led to a wide range of inhibitory effects. nih.gov The data below illustrates how different substituents impact the anticancer activity of morpholine-substituted THQ derivatives against the A549 lung cancer cell line.

    CompoundSubstituent (R)IC₅₀ (µM) against A549 cells
    10aPhenyl1.45
    10b4-Fluorophenyl0.089
    10c2,4-Difluorophenyl0.121
    10d2-(Trifluoromethyl)phenyl0.076
    10e3-(Trifluoromethyl)phenyl0.033

    This table is adapted from research on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, highlighting the enhanced potency with trifluoromethyl substituents. mdpi.com

    Influence of Stereochemistry on Biological Activity

    Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of tetrahydroquinoline derivatives. nih.gov Since biological targets such as enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov This can lead to significant differences in potency, efficacy, and metabolic stability between isomers. nih.govnih.gov

    For many bioactive molecules, only one isomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. nih.gov In the context of tetrahydroquinolines, the chiral centers within the heterocyclic ring mean that these compounds can exist as different stereoisomers. The synthesis of enantiomerically pure THQ derivatives is therefore a significant goal in medicinal chemistry to ensure optimal interaction with the target protein. researchgate.netfrontiersin.org For example, the development of potent LFA-1/ICAM-1 antagonists based on a tetrahydroisoquinoline scaffold highlighted the importance of specific stereochemistry in the α-amino acid residue for achieving high potency. nih.gov While detailed SAR studies on the stereochemistry of 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline itself are not extensively documented in the provided context, the general principle holds that its spatial configuration would be a critical determinant of its biological function. researchgate.netnih.gov

    Medicinal Chemistry Strategies for Scaffold Optimization

    Medicinal chemists employ various strategies to optimize the tetrahydroquinoline scaffold, aiming to enhance its therapeutic properties. These strategies involve modifying the core structure to improve its interaction with biological targets, increase selectivity, and create novel therapeutic agents.

    The tetrahydroquinoline scaffold serves as a versatile template for the design of various enzyme inhibitors. mdpi.comnih.gov Its structural features can mimic those of known inhibitors or be adapted to fit the active site of a target enzyme. mdpi.com For instance, THQ was chosen as a core scaffold for designing mTOR inhibitors based on its structural similarity to other known inhibitors like dactolisib (B1683976) and PI-103. mdpi.com By strategically modifying the THQ core, researchers can develop potent and selective inhibitors for a range of targets. In one study, a series of novel 1,2,3,4-tetrahydroquinoline (B108954) derivatives were designed and synthesized as potent inhibitors of NF-κB, a key protein involved in inflammation and cancer. nih.gov The optimization process involved modifying the tetrahydroquinoline-2-carboxamide motif at key positions to enhance inhibitory activity. nih.gov

    Rational drug design involves creating new molecules with a specific biological activity based on a detailed understanding of the target's structure and function. nih.govrsc.org For tetrahydroquinoline derivatives, this approach is used to design analogs with improved selectivity, meaning they interact more strongly with the intended target than with other molecules in the body, which can reduce side effects. mdpi.com Computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling are often employed to predict how different analogs will bind to the target. mdpi.comresearchgate.net For example, 3D-QSAR models were used to design novel THQ derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), an anticancer target. mdpi.com The models provided contour maps that guided the placement of substituents to enhance binding affinity and activity. mdpi.com This rational approach allows for the targeted modification of the scaffold to achieve desired therapeutic profiles. mdpi.comrsc.org

    Hybrid molecule design is a strategy where two or more different pharmacophores (bioactive structural units) are combined into a single molecule. researchgate.netnih.gov This approach aims to create multifunctional drugs that can interact with multiple targets or to enhance the properties of the parent molecules. nih.govmdpi.com The tetrahydroquinoline scaffold has been successfully incorporated into hybrid compounds to generate novel therapeutic agents. mdpi.com For example, hybrid molecules combining THQ with an isoxazole (B147169) or isoxazoline (B3343090) moiety have been synthesized and evaluated as potential inhibitors of cholinesterases, enzymes relevant to Alzheimer's disease. mdpi.com Another strategy involves creating conjugates, such as linking a tetrahydroisoquinoline derivative to a peptide. While the specific example of tetrahydroisoquinoline-dipeptide conjugates is mentioned, the broader principle involves attaching the THQ scaffold to other molecules like ibuprofen (B1674241) or quercetin (B1663063) to create new chemical entities with potentially synergistic or enhanced biological activities. mdpi.commdpi.com This approach has led to the development of compounds with improved antioxidant, anti-inflammatory, or cytotoxic properties. mdpi.commdpi.com

    Catalytic Applications and Chemical Transformations Involving Tetrahydroquinolines

    Tetrahydroquinolines as Substrates in Dehydrogenation Reactions to Quinolines

    The dehydrogenation of the 1,2,3,4-tetrahydroquinoline (B108954) core to form the corresponding aromatic quinoline (B57606) is a well-documented and important transformation in organic synthesis. This reaction is a key step in producing quinoline frameworks, which are prevalent in pharmaceuticals and other bioactive molecules. nih.gov A wide array of catalytic systems has been developed to facilitate this oxidative process, often using environmentally benign oxidants like air or oxygen.

    While studies have explored the dehydrogenation of various substituted tetrahydroquinolines, including mono-methylated and di-substituted isomers, specific data on the performance of 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline as a substrate is not available in the reviewed literature. rsc.orgresearchgate.netresearchgate.net Research on other derivatives, such as 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702), has shown that substituted tetrahydroquinolines are viable substrates for this transformation. researchgate.net For instance, one study noted the successful dehydrogenation of unspecified di-substituted tetrahydroquinolines, yielding the quinoline products in moderate to good yields (59% and 76%). rsc.org However, without explicit mention of the 5,7-dimethyl isomer, its specific reactivity, potential yield, and reaction kinetics remain undocumented.

    Tetrahydroquinolines in Other Organic Transformations (e.g., β-benzylation)

    The chemical literature lacks specific information regarding other organic transformations, such as β-benzylation, involving this compound. Research on the functionalization of the tetrahydroquinoline scaffold is ongoing, but detailed studies on this particular transformation for this specific compound have not been found. Related research on similar heterocyclic systems, such as tetrahydroisoquinolines, has explored reactions like benzylation, but these findings cannot be directly extrapolated to the tetrahydroquinoline core, much less to the specific 5,7-dimethyl derivative. researchgate.netnih.govresearchgate.net

    Future Research Directions in 5,7 Dimethyl 1,2,3,4 Tetrahydroquinoline Chemistry

    Advancements in Enantioselective and Diastereoselective Synthesis

    The biological activity of chiral molecules is often confined to a single stereoisomer. Consequently, the development of stereoselective synthetic methods is paramount. While various strategies exist for the synthesis of substituted tetrahydroquinolines, future research concerning 5,7-Dimethyl-1,2,3,4-tetrahydroquinoline will likely focus on refining these methods to achieve superior control over stereochemistry with high yields and selectivity.

    A significant area of advancement lies in the application of organocatalysis . Chiral phosphoric acids and bifunctional thioureas have emerged as powerful catalysts for the enantioselective synthesis of polysubstituted tetrahydroquinolines. researchgate.netijpsjournal.comnih.gov These catalysts can activate substrates through hydrogen bonding, leading to highly organized transition states that direct the stereochemical outcome of reactions like the Povarov reaction or Michael/aza-Henry tandem reactions. researchgate.netijpsjournal.com Future work could involve designing novel, highly tailored organocatalysts specifically for substrates leading to the 5,7-dimethyl substitution pattern, aiming for enantiomeric excesses (ee) consistently above 99%.

    Transition-metal catalysis also presents numerous opportunities. Palladium-catalyzed asymmetric intermolecular [4+2] cycloaddition reactions and alkene carboamination reactions have proven effective for generating chiral tetrahydroquinolines, including those with quaternary stereocenters. acs.orgresearchgate.net A key challenge is the ligand-dependent nature of these reactions, where slight modifications to the chiral ligand can dramatically alter diastereoselectivity. acs.org Iridium-catalyzed asymmetric hydrogenation of the corresponding quinoline (B57606) precursor is another powerful tool, with the unique potential for "enantiodivergent synthesis," where changing the solvent can switch the resulting enantiomer produced by the same catalyst. acs.orgresearchgate.net Research in this area will likely focus on the discovery of new chiral ligands and catalyst systems that are more robust, cheaper, and offer a broader substrate scope, including the specific 5,7-dimethylquinoline core.

    Table 1: Comparison of Modern Catalytic Systems for Asymmetric Tetrahydroquinoline Synthesis

    Catalytic System Key Features Potential Advantages for 5,7-Dimethyl THQ Representative Catalysts/Ligands
    Organocatalysis Metal-free, often milder conditions, high enantioselectivity. researchgate.netnih.gov Reduced metal contamination, potential for high enantiomeric excess. Chiral Phosphoric Acids, Bifunctional Thioureas. researchgate.netnih.gov
    Palladium Catalysis Versatile for C-C and C-N bond formation, can create complex stereocenters. acs.orgresearchgate.net Access to diverse derivatives, control over multiple stereocenters. Pd2(dba)3 with chiral ligands like (S)-Siphos-PE or YuePhos. acs.orgresearchgate.net
    Iridium Catalysis Excellent for asymmetric hydrogenation of quinolines, potential for solvent-controlled enantiodivergence. acs.orgresearchgate.net Direct route from the aromatic quinoline, access to both enantiomers. Iridium complexes with chiral spiro phosphoramidite (B1245037) ligands. acs.org

    The development of diastereodivergent strategies will be another critical frontier. The ability to selectively synthesize any possible diastereomer of a molecule with multiple stereocenters by simply switching the catalyst or reaction conditions is a significant challenge in asymmetric synthesis. acs.org Future efforts will aim to develop such systems for this compound derivatives, providing access to a full complement of stereoisomers for biological evaluation.

    Integration of Artificial Intelligence and Machine Learning in Compound Design

    The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel drug targets, and even propose synthetic pathways, significantly accelerating the research and development process. rsc.orgrsc.org

    For this compound, AI can be employed in several key areas. Generative chemistry models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel analogs. acs.org By training these models on large databases of known bioactive molecules and tetrahydroquinoline derivatives, they can generate new structures with a high probability of possessing desired biological activities and favorable pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). researchgate.netnih.gov This de novo design approach can explore a much larger chemical space than traditional medicinal chemistry, potentially uncovering derivatives with enhanced potency or novel mechanisms of action. rsc.org

    Furthermore, ML models can predict the biological activity and physicochemical properties of designed compounds before they are synthesized. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like random forests and deep neural networks, can identify the structural features crucial for a compound's function. acs.orgnih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. organic-chemistry.org Computational studies, including molecular docking and molecular dynamics simulations, are already being used to understand how substituted tetrahydroquinolines bind to biological targets, and ML can further refine these predictions. rsc.org

    AI is also transforming synthesis planning . Retrosynthesis prediction tools can suggest viable synthetic routes for novel target molecules, including complex derivatives of this compound. nih.govacs.org Moreover, ML models are being developed to predict the outcomes of chemical reactions, including yields and optimal reaction conditions, which can help chemists design more efficient and reliable synthetic processes. organic-chemistry.orgnih.gov

    Table 2: Applications of AI/ML in this compound Research

    AI/ML Application Description Potential Impact
    Generative Chemistry Design of novel analogs with desired properties using generative models (e.g., RNNs, GANs). acs.orgrsc.org Rapid exploration of chemical space and identification of new lead compounds.
    Property Prediction Prediction of biological activity (QSAR), ADME properties, and toxicity. acs.orgresearchgate.net Prioritization of synthetic targets, reducing late-stage failures.
    Synthesis Planning Retrosynthetic analysis to propose efficient synthetic routes. nih.govacs.org Acceleration of the synthesis of novel derivatives.
    Reaction Optimization Prediction of reaction yields and optimal conditions (catalyst, solvent, temperature). organic-chemistry.orgnih.gov Improved efficiency and reliability of chemical synthesis.

    Exploration of Novel Reaction Pathways and Sustainable Chemical Innovations

    The future of chemical synthesis is inextricably linked to the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources. researchgate.netbenthamdirect.com Research into the synthesis of this compound will increasingly focus on developing novel, sustainable, and atom-economical reaction pathways.

    One promising avenue is the development of domino reactions (also known as tandem or cascade reactions). nih.gov These processes involve multiple bond-forming events in a single operation without isolating intermediates, which significantly improves efficiency and reduces waste. nih.gov For tetrahydroquinolines, this could involve sequences like a reduction-reductive amination or aza-Diels-Alder reaction from simple starting materials. nih.gov

    Photocatalysis using visible light is another rapidly emerging field that offers a green alternative to traditional synthetic methods. acs.orgresearchgate.net By using light as a clean energy source, photocatalytic reactions can proceed under mild conditions, often with high selectivity. Chlorophyll, for instance, has been used as a natural, green photosensitizer for the synthesis of tetrahydroquinolines. acs.org These methods can enable unique chemical transformations, such as direct C-H bond functionalization, providing new routes to complex derivatives. acs.org

    The adoption of innovative technologies like continuous flow chemistry is also set to transform the synthesis of tetrahydroquinolines. nih.govrsc.org Flow reactors offer superior control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. researchgate.netrsc.org This technology is well-suited for the rapid generation of compound libraries for screening and can be readily scaled up for the production of promising candidates. rsc.orgrsc.org

    Finally, the development of sustainable catalytic systems will be crucial. This includes the use of earth-abundant metal catalysts, such as manganese, as alternatives to precious metals like palladium and iridium. nih.gov Furthermore, employing environmentally benign solvents like water or deep eutectic solvents, and using recyclable nanocatalysts, will contribute to making the synthesis of this compound and its derivatives more economically and environmentally sustainable. researchgate.netacs.orgnih.gov The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with water as the only byproduct, exemplifies an atom-efficient and sustainable strategy that could be applied. nih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.